Propyl dipropyldithiocarbamate Propyl dipropyldithiocarbamate
Brand Name: Vulcanchem
CAS No.: 19047-79-1
VCID: VC21033994
InChI: InChI=1S/C10H21NS2/c1-4-7-11(8-5-2)10(12)13-9-6-3/h4-9H2,1-3H3
SMILES: CCCN(CCC)C(=S)SCCC
Molecular Formula: C10H21NS2
Molecular Weight: 219.4 g/mol

Propyl dipropyldithiocarbamate

CAS No.: 19047-79-1

Cat. No.: VC21033994

Molecular Formula: C10H21NS2

Molecular Weight: 219.4 g/mol

* For research use only. Not for human or veterinary use.

Propyl dipropyldithiocarbamate - 19047-79-1

Specification

CAS No. 19047-79-1
Molecular Formula C10H21NS2
Molecular Weight 219.4 g/mol
IUPAC Name propyl N,N-dipropylcarbamodithioate
Standard InChI InChI=1S/C10H21NS2/c1-4-7-11(8-5-2)10(12)13-9-6-3/h4-9H2,1-3H3
Standard InChI Key IQMQTTJSYGOQRS-UHFFFAOYSA-N
SMILES CCCN(CCC)C(=S)SCCC
Canonical SMILES CCCN(CCC)C(=S)SCCC

Introduction

Chemical Identity and Nomenclature

Propyl dipropyldithiocarbamate is identified by several systematic and common names in chemical literature. Understanding these nomenclatures is essential for proper identification and cross-referencing in scientific databases.

Chemical Names and Identifiers

Propyl dipropyldithiocarbamate has multiple chemical designations in various databases and literature sources:

ParameterValue
IUPAC NameCarbamodithioic acid, dipropyl-, propyl ester
Common NamesS-Propyl-N,N-dipropyldithiocarbamate; Propyl N,N-dipropylcarbamodithioate
CAS Registry Number19047-79-1
Molecular FormulaC₁₀H₂₁NS₂
Molecular Weight219.410 g/mol
InChIKeyIQMQTTJSYGOQRS-UHFFFAOYSA-N

The compound belongs to the class of dithiocarbamates, which are derivatives of dithiocarbamic acid where both oxygen atoms in carbamic acid are replaced by sulfur atoms .

Structural Characteristics

Chemical Structure and Bonding

Propyl dipropyldithiocarbamate features a central dithiocarbamate functional group with the general structure >N−C(=S)−S−. Specifically, it contains:

  • A dipropylamine moiety (two propyl chains attached to a nitrogen atom)

  • A thiocarbonyl group (C=S)

  • A thioester linkage connecting to a third propyl chain

The chemical can be represented by the structural formula: (CH₃CH₂CH₂)₂N−C(=S)−S−CH₂CH₂CH₃

Resonance Structures

Physical and Thermodynamic Properties

The physical and thermodynamic properties of propyl dipropyldithiocarbamate determine its behavior in various applications and environmental conditions.

Basic Physical Properties

PropertyValueUnitSource
Physical StateLiquid-Calculated
Boiling Point579.46KJoback Calculated
Melting Point (Tfus)303.60KJoback Calculated
Critical Temperature (Tc)781.46KJoback Calculated
Critical Pressure (Pc)2331.52kPaJoback Calculated
Critical Volume (Vc)0.704m³/kmolJoback Calculated

Thermodynamic Properties

PropertyValueUnitSource
Gibbs Free Energy of Formation (ΔfG°)294.28kJ/molJoback Calculated
Enthalpy of Formation (ΔfH° gas)6.17kJ/molJoback Calculated
Enthalpy of Fusion (ΔfusH°)33.41kJ/molJoback Calculated
Enthalpy of Vaporization (ΔvapH°)53.44kJ/molJoback Calculated

Temperature-Dependent Heat Capacity

The heat capacity of propyl dipropyldithiocarbamate changes with temperature as shown in the following table:

Temperature (K)Heat Capacity (J/mol×K)
579.46452.25
613.13467.73
646.79482.32
680.46496.08
714.13509.05
747.79521.29
781.46532.84

These values were calculated using the Joback method .

Synthesis and Preparation

Understanding the synthesis methods for propyl dipropyldithiocarbamate is crucial for laboratory preparation and industrial production.

General Synthesis Approaches

Propyl dipropyldithiocarbamate, like other dithiocarbamates, can be synthesized through several established pathways:

  • S-alkylation of sodium dipropyldithiocarbamate:

    • The sodium salt of dipropyldithiocarbamate is reacted with a propyl halide (typically propyl bromide or chloride) to yield propyl dipropyldithiocarbamate .

  • Reaction sequence involving carbon disulfide:

    • Dipropylamine reacts with carbon disulfide in the presence of a base (e.g., sodium hydroxide) to form sodium dipropyldithiocarbamate

    • This intermediate is then alkylated with propyl halide to produce the final product

The general reaction for dithiocarbamate formation can be represented as:
R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O

Followed by alkylation:
R₂NCS₂⁻Na⁺ + R'X → R₂NC(S)SR' + NaX

Where in this case, R = propyl group (CH₃CH₂CH₂-) and R' = propyl group as well.

Analytical Characterization

Mass Spectrometry

Propyl dipropyldithiocarbamate has been characterized by electron ionization mass spectrometry, with its mass spectrum available in the NIST WebBook . The mass spectral data provides important fragmentation patterns that can be used for identification and structural confirmation. The compound shows characteristic fragmentation of the dithiocarbamate moiety and cleavage at the C-N bonds of the propyl chains.

Chromatographic Data

The compound has a Kovats retention index documented in the Pherobase , which is valuable for gas chromatographic identification. This data can be used for qualitative analysis and confirmation of the compound's identity in complex mixtures.

Applications and Uses

As a member of the dithiocarbamate family, propyl dipropyldithiocarbamate shares many of the applications common to this class of compounds, though specific information about this particular derivative is more limited in the search results.

Toxicological and Environmental Considerations

Environmental Fate

The environmental behavior of dithiocarbamates is influenced by their chemical structure:

  • Metabolism: Dithiocarbamates can be metabolized to carbon disulfide (CS₂), which may contribute to their toxicological effects .

  • Persistence: The stability and degradation pathways in the environment depend on conditions such as pH, temperature, and presence of other chemicals.

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